tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate
Description
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound with a molecular weight of 223.27 g/mol It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolo[1,2-a]imidazole ring system
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-9(12)13-7-5-4-6-14(7)8/h4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLZPBWIMZWRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
Acid-Base and Nucleophilic Reactions
The amino group in the compound can act as a base , participating in acid-base reactions. This reactivity is critical for functionalization, such as acylation or alkylation. For example, the amino group may react with acylating agents (e.g., acetyl chloride) to form amides, altering the compound’s pharmacological profile.
Additionally, the ester group (tert-butyl carboxylate) can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their conjugate bases. This reaction is temperature- and solvent-dependent, with optimized conditions improving yield and purity .
Oxidation and Dehydrogenation
The compound’s structure allows for oxidation of the dihydroimidazole ring system. For instance, dichlorodicyanoquinone (DDQ) is a common oxidant used to dehydrogenate similar heterocycles, converting dihydro forms into fully aromatic systems. This reaction enhances stability and modifies electronic properties, which may influence biological activity .
In related studies, dehydrogenation of pyrrolo[1,2-a]imidazoles under oxidative conditions (e.g., InCl₃ catalysis) led to the formation of more stable oxidized derivatives . Such transformations are relevant for optimizing the compound’s reactivity in synthetic pathways.
Cycloaddition and Annulation Reactions
The compound’s fused ring system can participate in cycloaddition reactions , such as [4+1] cycloadditions with isocyanides. These reactions are catalyzed by Lewis acids (e.g., InCl₃) and yield novel heterocyclic scaffolds. For example, imine intermediates formed from the compound may react with isocyanides to generate complex fused systems .
Annulation reactions are also feasible, particularly when the compound is subjected to intramolecular cyclization. Patented methods describe the use of nickel salts and cuprous halides to facilitate coupling and cyclization steps, forming larger heterocyclic frameworks .
Substitution and Functionalization
The compound’s amino group enables substitution reactions , such as the introduction of aryl or alkyl groups. For instance, benzamides or meta-substituted phenyl derivatives can be introduced to modulate biological activity .
The ester group’s tert-butyl moiety may also undergo hydrolysis or trans-esterification , depending on reaction conditions. This reactivity is critical for generating carboxylic acid derivatives, which are often more polar and bioavailable .
Stability and Side Reactions
The compound’s stability in solution depends on reaction conditions. For example, prolonged exposure to acidic or oxidative environments may lead to degradation of the amino group or cleavage of the ester bond. In contrast, inert solvents (e.g., dichloromethane) and controlled temperatures mitigate these risks .
In some cases, auto-oxidative dehydrogenation has been observed in similar heterocycles, where the compound loses hydrogen atoms to achieve aromaticity . This pathway is influenced by catalytic systems and solvent choice.
Key Reaction Conditions and Parameters
The following table summarizes critical reaction conditions and reagents identified in studies:
Biological and Chemical Significance
The compound’s reactivity is closely tied to its pharmacological potential . For example:
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Anti-inflammatory activity : Modulation of pro-inflammatory cytokines via enzyme inhibition.
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Anticancer properties : Induction of apoptosis in cancer cells through interaction with molecular targets .
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Central nervous system effects : Altered pain perception or mood regulation via receptor interactions .
These biological activities are influenced by the compound’s ability to undergo functionalization, enabling tailored drug design.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds within the pyrrolo[1,2-a]imidazole class, including tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate, exhibit promising activity as inhibitors of chromatin regulatory proteins. For instance, studies have identified potent inhibitors targeting the WDR5 WIN-site, which is implicated in mixed lineage leukemia and other cancers. These inhibitors demonstrate low nanomolar dissociation constants and significant cellular activity against leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment .
Antiviral Activity
The compound has been evaluated for its antiviral properties. Its structural analogs have shown effectiveness against various viral targets by interfering with viral replication mechanisms. The specific interactions at the molecular level are still under investigation but suggest a promising avenue for developing antiviral therapies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain proteases and kinases, which are critical in cellular signaling and disease progression .
Synthesis Methodologies
The synthesis of this compound typically involves several steps that can be performed using various methods:
Table 1: Synthesis Pathways
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of the pyrrole ring | Aldehyde + Hydrazine | Acidic conditions |
| 2 | Cyclization to form imidazole | Intermediate + Isocyanate | Heat |
| 3 | Carboxylation | Tert-butyl ester + Base | Reflux |
| 4 | Purification | Column chromatography | Solvent gradient |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: WDR5 Inhibition
A study conducted by researchers utilized structure-based design to optimize compounds based on the pyrrolo[1,2-a]imidazole scaffold. The resulting inhibitors demonstrated significant potency against WDR5 with implications for treating mixed lineage leukemia. These findings underscore the potential of this compound class in targeting epigenetic regulators .
Case Study 2: Antiviral Screening
In another study focused on antiviral agents, derivatives of this compound were tested against a panel of viruses. The results indicated that specific modifications to the structure enhanced antiviral activity significantly compared to unmodified analogs .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate can be compared with other similar compounds, such as:
tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but differs in the ring system, which can lead to different chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Biological Activity
Introduction
Tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]imidazole core, which is known for its role in numerous bioactive compounds. The structural formula is represented as follows:
This structure contributes to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrrolo[1,2-a]imidazole derivatives. For instance, compounds with similar structures exhibited significant antibacterial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/mL . The presence of electron-withdrawing groups on the phenyl moiety enhances this activity.
Anticancer Potential
Research indicates that pyrrolo[1,2-a]imidazole derivatives possess anticancer properties. A study highlighted that specific derivatives showed potent cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values below those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazole ring significantly influence anticancer efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives exhibited remarkable inhibition of carrageenan-induced paw edema in animal models, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to conventional agents .
Neuroprotective Effects
Research into the neuroprotective effects of pyrrolo[1,2-a]imidazole derivatives has shown promise in treating central nervous system disorders. These compounds may enhance cognitive function and exhibit anticonvulsant activity by modulating neurotransmitter systems .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrrolo[1,2-a]imidazole derivatives, it was found that the substitution pattern on the phenyl ring significantly affected activity. Compounds with para-chloro substitutions displayed the highest antibacterial activity (MIC = 4 μg/mL), while those with methyl or fluorine substitutions showed diminished effects .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties involved testing several derivatives against human cancer cell lines. One derivative demonstrated an IC50 value of 1.61 μg/mL against A-431 cells, indicating strong cytotoxicity. Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding .
Summary of Findings
Q & A
Q. What are the common synthetic routes to the pyrrolo[1,2-a]imidazole core in this compound?
The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via cyclization reactions. For example, heating N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C induces cyclization to form 5H,6H,7H-pyrrolo[1,2-a]imidazole . Subsequent functionalization (e.g., boronation using n-BuLi and B(Oi-Pr)3 in THF at -78°C) introduces reactive groups for further derivatization . LC-MS (ES+) with m/z 108.95 [MH+] is critical for verifying the intermediate .
Q. How is the tert-butyl carboxylate group introduced into the pyrroloimidazole structure?
The tert-butyl ester is often introduced via Boc protection. For instance, tert-butyl carbamates are synthesized using Boc₂O (di-tert-butyl dicarbonate) in the presence of a catalyst like DMAP. This method is demonstrated in the synthesis of tert-butyl derivatives of hexahydropyrimido-pyrrolo-quinoxaline systems, where Boc protection stabilizes reactive amines during multi-step syntheses .
Q. What analytical methods are recommended for characterizing this compound?
LC-MS with electrospray ionization (ES+) is widely used to confirm molecular weight (e.g., m/z 512.4 [MH+] for boronic acid intermediates) . Exact mass analysis (e.g., using high-resolution MS) ensures structural fidelity, as seen in studies of tert-butyl carbamates and imidazo[1,2-a]pyrazine derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in LC-MS data across synthesis batches?
Discrepancies in LC-MS results (e.g., unexpected m/z or retention times) may arise from incomplete reactions or byproducts. For example, in the synthesis of [5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl]boronic acid, adjusting pH during workup (to 2 with HCl) and rigorous purification via vacuum concentration can mitigate impurities . Cross-referencing with synthetic intermediates’ theoretical masses and optimizing gradient elution in LC-MS protocols are essential .
Q. What strategies optimize reaction yields in challenging steps like boronation or hydrogenation?
Reaction optimization can employ factorial design to test variables (e.g., temperature, stoichiometry, solvent). For boronation, maintaining strict anhydrous conditions and inert atmospheres (N₂) improves reproducibility . In hydrogenation steps (e.g., nitro-to-amine reduction), catalyst loading (e.g., 20% Pd/C) and H₂ pressure adjustments enhance efficiency, as shown in tert-butyl 4-[[1-(4-aminophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate synthesis .
Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?
The tert-butyl group stabilizes the carboxylate moiety against hydrolysis and oxidative degradation, which is critical in biological assays. However, its bulk may hinder nucleophilic attacks at the imidazole ring. Computational modeling (e.g., DFT) can predict steric effects, while comparative studies with methyl or benzyl esters provide empirical data on reactivity trade-offs .
Q. What are the challenges in scaling up multi-step syntheses involving this compound?
Scale-up issues include exothermic reactions (e.g., n-BuLi additions) and purification bottlenecks. For example, intermediate [5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl]boronic acid requires low-temperature (-78°C) lithiation to prevent side reactions . Continuous flow systems or telescoped syntheses may improve throughput, as demonstrated in similar pyrroloimidazole-based API syntheses .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
